molecular formula C18H22BrN3O2S B2609142 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448066-35-0

3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2609142
CAS No.: 1448066-35-0
M. Wt: 424.36
InChI Key: JCHQCDKJUUNSIP-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a brominated methoxyphenyl group, a thiazole ring, and a piperidine moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Bromination: Introduction of a bromine atom to the methoxyphenyl ring.

    Thiazole Formation: Construction of the thiazole ring through cyclization reactions.

    Piperidine Attachment: Coupling of the piperidine ring to the thiazole moiety.

    Amidation: Formation of the amide bond to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and thiazole ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-1,2,4-OXADIAZOLE
  • 1-(3-BROMO-2-METHOXYPHENYL)ETHANONE

Uniqueness

Compared to similar compounds, 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is unique due to the presence of both a thiazole ring and a piperidine moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-24-16-4-3-14(19)12-13(16)2-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-25-18/h3-4,8,11-12,15H,2,5-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQCDKJUUNSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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